

Physical and chemical properties of deuterated pyrazine standards

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Compound of Interest

Compound Name: 2-Methyl-3-propylpyrazine-d3

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A Comprehensive Technical Guide to Deuterated Pyrazine Standards

This technical guide provides an in-depth overview of the physical and chemical properties of deuterated pyrazine standards, with a focus on pyrazine-d4. It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who utilize these compounds as internal standards in quantitative analyses, particularly in mass spectrometry-based methods. This document details the key physicochemical characteristics, spectroscopic data, and relevant experimental methodologies.

Physicochemical Properties of Pyrazine-d4

Deuterated pyrazine, specifically pyrazine-d4 ($C_4D_4N_2$), serves as an ideal internal standard for the quantification of its non-deuterated counterpart. Its physical and chemical properties are very similar to pyrazine, with the primary difference being the increased mass due to the deuterium atoms. This mass shift is fundamental to its application in isotope dilution mass spectrometry.^[1]

General and Physical Properties

The key physical properties of pyrazine-d4 are summarized in the table below. These values are critical for handling, storage, and experimental design.

Property	Value	Reference
Molecular Formula	C ₄ D ₄ N ₂	[2] [3]
Molecular Weight	84.11 g/mol	[2] [3] [4]
CAS Number	1758-62-9	[2] [3]
Appearance	Solid	[5]
Melting Point	55-57 °C	[5] [6]
Boiling Point	116 °C	[5] [6]
Flash Point	56 °C (132.8 °F) - closed cup	
Isotopic Purity	≥98 atom % D	[5]
Assay	≥99% (CP)	[5]

Spectroscopic and Chemical Identifiers

These identifiers are crucial for the structural confirmation and unambiguous identification of pyrazine-d4.

Identifier	Value	Reference
SMILES String	[2H]c1nc([2H])c([2H])nc1[2H]	[5]
InChI	1S/C4H4N2/c1-2-6-4-3-5-1/h1-4H/i1D,2D,3D,4D	[5]
InChI Key	KYQCOXFCLRTKLS-RHQRLBAQSA-N	[5]
Mass Shift	M+4	[5]

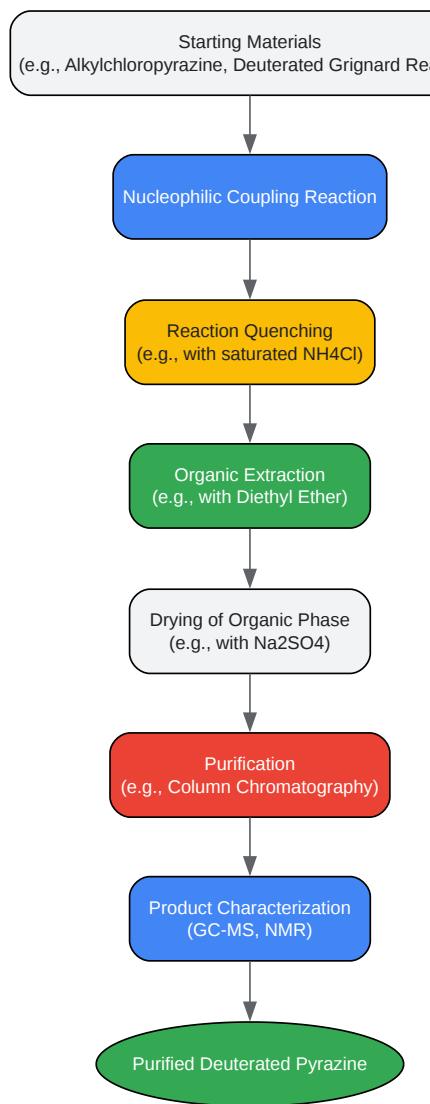
Experimental Protocols

The synthesis and analysis of deuterated pyrazine standards require precise and well-documented protocols to ensure purity and identity.

Synthesis of Deuterated Pyrazines

Several methods exist for the synthesis of deuterated pyrazines. A common and effective approach involves the nucleophilic addition of a deuterated alkyl Grignard reagent to a chloropyrazine precursor.^[1] Another established method is the condensation of a deuterated diamine with a 1,2-dicarbonyl compound. For instance, labeled 2-methyl-3-ethylpyrazine has been synthesized through the condensation of 2,3-pentanedione and [²H₄]-ethylenediamine.^[1]

A generalized workflow for the synthesis of deuterated alkylpyrazines is presented below. This process highlights the key steps from starting materials to the purified product.

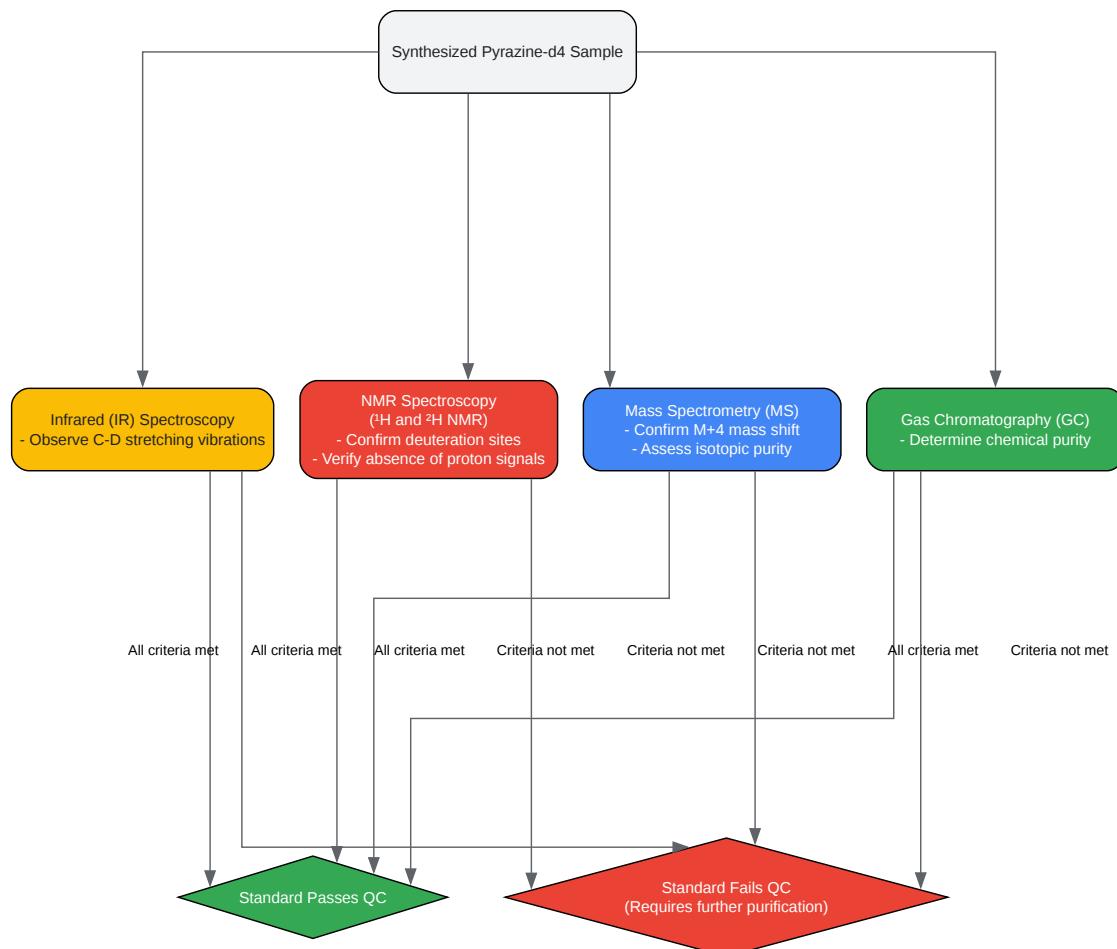


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A generalized workflow for the synthesis and purification of deuterated pyrazines.

Analytical Characterization Workflow

The identity and purity of the synthesized deuterated pyrazine standard must be confirmed through a series of analytical techniques. This workflow ensures the final product meets the required specifications for use as an internal standard.



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Workflow for the analytical quality control of deuterated pyrazine standards.

Spectroscopic Characterization

The spectroscopic profile of deuterated pyrazine is distinct from its non-deuterated analog, providing definitive evidence of its structure and isotopic labeling.

Mass Spectrometry (MS)

In mass spectrometry, pyrazine-d4 exhibits a molecular ion peak that is 4 mass units higher than that of unlabeled pyrazine (m/z 80).^[5] This M+4 shift is the cornerstone of its use in isotope dilution methods.^[1] High-resolution mass spectrometry can be employed to confirm the elemental composition and further verify the isotopic enrichment. Hydrogen-deuterium exchange mass spectrometry is a powerful technique that provides insights into complex structures by monitoring the rates of exchange.^[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

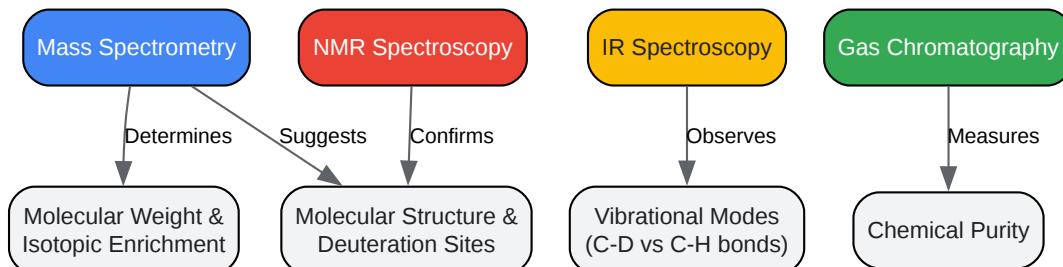
NMR spectroscopy is a powerful tool for confirming the successful deuteration of pyrazine.

- ¹H NMR: In a fully deuterated standard like pyrazine-d4, the proton NMR spectrum should show a significant reduction or complete absence of the characteristic singlet signal of pyrazine protons.
- ²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum of pyrazine-d4 will show a signal in a chemical shift range similar to that of proton NMR, confirming the presence and chemical environment of the deuterium atoms.^{[8][9]} While the resolution is typically lower than in ¹H NMR, it is definitive for verifying the effectiveness of the deuteration process.^{[8][9]}

Infrared (IR) Spectroscopy

IR spectroscopy can also be used to confirm deuteration. The replacement of hydrogen with deuterium results in a predictable shift of vibrational frequencies. The stretching frequency of a C-D bond is observed at a lower wavenumber (approximately 2100-2300 cm⁻¹) compared to a C-H bond (approximately 2800-3100 cm⁻¹). This is because the heavier deuterium atom causes the bond to vibrate at a lower frequency.^[10] The ratio of the C-D to C-H stretching frequencies is approximately 0.71.^[10]

The logical relationship between the properties of deuterated pyrazine and the analytical methods used to characterize them is illustrated in the diagram below.



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